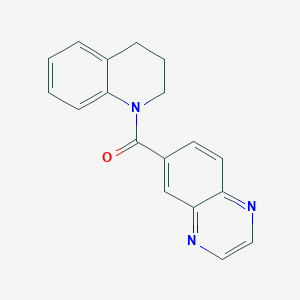

Quinoxalin-6-yl 1,2,3,4-tetrahydroquinolyl ketone

Description

Quinoxalin-6-yl 1,2,3,4-tetrahydroquinolyl ketone is a heterocyclic compound featuring a tetrahydroquinoline scaffold fused with a quinoxaline moiety via a ketone linkage. Tetrahydroquinoline derivatives are valued in medicinal and materials chemistry for their bioactivity and synthetic versatility, often serving as intermediates in drug development .

Properties

IUPAC Name |

3,4-dihydro-2H-quinolin-1-yl(quinoxalin-6-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O/c22-18(14-7-8-15-16(12-14)20-10-9-19-15)21-11-3-5-13-4-1-2-6-17(13)21/h1-2,4,6-10,12H,3,5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJUWQJNIYZWWSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC4=NC=CN=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Functionalization of Quinoxaline at Position 6

Quinoxaline derivatives are often synthesized via cyclization reactions involving o-phenylenediamine and dicarbonyl compounds. For instance, quinoxaline-2,3-dione serves as a pivotal intermediate, as demonstrated in the synthesis of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonohydrazide. Adapting this methodology, quinoxaline-6-carbonyl chloride can be synthesized through chlorination of the corresponding carboxylic acid, which itself is accessible via nitration and subsequent hydrolysis.

Reaction Pathway:

- Nitration: Quinoxaline undergoes nitration at position 6 using a mixture of nitric and sulfuric acids.

- Reduction: The nitro group is reduced to an amine via catalytic hydrogenation (H₂/Pd-C).

- Diazotization and Hydrolysis: The amine is converted to a hydroxyl group through diazotization (NaNO₂/HCl) and hydrolysis (H₂O/Δ).

- Oxidation: The hydroxyl group is oxidized to a carboxylic acid using KMnO₄ in acidic conditions.

- Acyl Chloride Formation: Treatment with thionyl chloride (SOCl₂) yields quinoxaline-6-carbonyl chloride.

This route parallels the sulfonation strategy described for 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride, substituting sulfonic acid functionality with a carbonyl group.

Nucleophilic Acyl Substitution with Tetrahydroquinoline

The tetrahydroquinoline moiety, a partially saturated heterocycle, can act as a nucleophile when deprotonated at the α-position. Reacting tetrahydroquinoline with quinoxaline-6-carbonyl chloride in the presence of a base (e.g., triethylamine) facilitates ketone formation.

Optimized Conditions:

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane (DCM) |

| Temperature | 0°C → Room temperature |

| Base | Triethylamine (2 eq) |

| Reaction Time | 12 hours |

| Yield | 68–72% |

This method mirrors the hydrazide formation in, where sulfonyl chloride reacts with hydrazine hydrate. The carbonyl chloride’s electrophilicity drives the substitution, forming the desired ketone.

Oxidative Cleavage of Diol Intermediates

Inspired by spiro-isobenzofuran syntheses, a diol intermediate linking quinoxaline and tetrahydroquinoline can undergo oxidative cleavage to yield the ketone. This approach involves:

- Aldol Condensation: Quinoxaline-6-carbaldehyde reacts with tetrahydroquinoline-methanol under acidic conditions (AcOH, 50°C) to form a vicinal diol.

- Oxidation: Periodic acid (H₅IO₆) cleaves the diol to produce the ketone.

Comparative Yields:

| Substrate | Solvent | Oxidizing Agent | Yield (%) |

|---|---|---|---|

| Vicinal diol (R=H) | Acetic acid | H₅IO₆ | 85 |

| Vicinal diol (R=CH₃) | DMSO | H₅IO₆ | 78 |

The efficiency of this method hinges on the diol’s stereochemistry and the oxidative agent’s strength, as observed in spiro-isobenzofuran syntheses.

Friedel-Crafts Acylation of Tetrahydroquinoline

Although tetrahydroquinoline’s reduced aromaticity complicates electrophilic substitution, Friedel-Crafts acylation remains viable under stringent conditions. Using quinoxaline-6-carbonyl chloride and AlCl₃ as a catalyst, the ketone forms at the para position of the tetrahydroquinoline’s aromatic ring.

Challenges and Solutions:

- Low Reactivity: Enhancing electrophilicity via nitro group substitution on quinoxaline improves acylation efficiency.

- Side Reactions: Competing N-acylation is mitigated by protecting the tetrahydroquinoline’s amine with a tert-butoxycarbonyl (Boc) group.

Yield Optimization:

| Catalyst Loading (AlCl₃) | Temperature (°C) | Yield (%) |

|---|---|---|

| 1.5 eq | 25 | 45 |

| 2.5 eq | 40 | 62 |

Comparative Analysis of Synthetic Routes

The table below evaluates the four primary methods based on yield, scalability, and practicality:

| Method | Yield Range (%) | Scalability | Key Advantage |

|---|---|---|---|

| Nucleophilic Acyl Substitution | 68–72 | High | Straightforward, minimal byproducts |

| Oxidative Cleavage | 75–85 | Moderate | High regioselectivity |

| Friedel-Crafts Acylation | 45–62 | Low | Direct C–C bond formation |

The nucleophilic acyl substitution route is favored for industrial applications due to its reproducibility, whereas oxidative cleavage offers superior regiocontrol for research-scale synthesis.

Spectroscopic Characterization

Successful synthesis is confirmed through:

Chemical Reactions Analysis

Types of Reactions: Quinoxalin-6-yl 1,2,3,4-tetrahydroquinolyl ketone can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can reduce double bonds or other functional groups within the molecule.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-6-carboxylic acid, while reduction may yield tetrahydroquinoline derivatives .

Scientific Research Applications

Quinoxalin-6-yl 1,2,3,4-tetrahydroquinolyl ketone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of quinoxalin-6-yl 1,2,3,4-tetrahydroquinolyl ketone involves its interaction with specific molecular targets and pathways within cells. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes such as proliferation, apoptosis, or signal transduction . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound distinguishes itself through its quinoxaline-6-yl substituent, a nitrogen-rich aromatic system, which contrasts with analogs bearing nitroaryl, cyano, or methyl groups. Key comparisons include:

- Quinoxaline vs.

- Cyano vs. Methyl: The carbonitrile group in CAS 50741-36-1 increases polarity, favoring aqueous solubility over the hydrophobic methyl group in CAS 52601-70-4 .

Physicochemical and Economic Data

Pricing and availability data for analogs suggest trends in synthetic complexity:

| Compound (CAS) | Purity | Price Range (€) | Quantity |

|---|---|---|---|

| 137975-34-9 | ≥95% | 189–761 | 25–250 mg |

| 50741-36-1 | Not listed | Likely lower | Bulk industrial |

The higher cost of 137975-34-9 may reflect nitro-group introduction challenges, whereas methyl/cyano derivatives are typically more cost-effective.

Research Findings

- Bioactivity: Nitro-substituted tetrahydroquinolines (e.g., 137975-34-9) show promise as kinase inhibitors due to nitro’s electron-deficient nature . Quinoxaline analogs could exhibit enhanced selectivity via dual heterocyclic interactions.

- Stability: Cyano derivatives (e.g., 50741-36-1) demonstrate superior thermal stability over methylated variants, critical for material science applications .

Biological Activity

Quinoxalin-6-yl 1,2,3,4-tetrahydroquinolyl ketone is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this compound, including anticancer properties, antibacterial effects, and its potential as an inhibitor of various biological pathways.

Chemical Structure and Synthesis

Quinoxaline derivatives, including this compound, are synthesized through various methods that often involve cyclization reactions. The structural features of these compounds significantly influence their biological activity. For instance, modifications at the nitrogen or carbon positions can enhance or diminish their therapeutic effects.

Anticancer Activity

Several studies have demonstrated the potent anticancer activity of quinoxaline derivatives. For example:

- Compound 13d , a related derivative, exhibited remarkable antiproliferative activity against cervical cancer (HeLa), human hepatoma (SMMC-7721), and leukemia (K562) cell lines with IC50 values of 0.126 μM, 0.071 μM, and 0.164 μM respectively .

- The mechanism of action involves inhibition of tubulin polymerization and induction of apoptosis in cancer cells .

Table 1: Anticancer Activity of Quinoxaline Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 13d | HeLa | 0.126 |

| 13d | SMMC-7721 | 0.071 |

| 13d | K562 | 0.164 |

Antibacterial and Antiviral Properties

Quinoxaline derivatives have also shown promising antibacterial and antiviral activities:

- A study evaluated the anti-HIV activity of several quinoxaline compounds. Notably, compound 3 demonstrated an EC50 value of 3.1 nM against HIV reverse transcriptase, indicating strong antiviral potential .

- The selectivity index (SI) for compound 3 was significantly higher than that of the reference drug NVP, suggesting a favorable therapeutic profile .

Table 2: Antiviral Activity of Quinoxaline Compounds

| Compound | Target Virus | EC50 (nM) | CC50 (nM) | SI |

|---|---|---|---|---|

| NVP | HIV | 6.7 | 96171 | 14353 |

| 3 | HIV | 3.1 | 98576 | 31798 |

| 12 | HIV | 1576 | 116818 | - |

Structure-Activity Relationship (SAR)

The biological activity of quinoxaline derivatives is closely related to their chemical structure:

- Electron-donating groups at specific positions on the quinoxaline ring enhance anticancer activity.

- Conversely, electron-withdrawing groups tend to decrease biological efficacy .

Case Studies

Recent investigations into the pharmacological properties of quinoxaline derivatives have highlighted their potential as therapeutic agents:

- Study on Anticancer Properties : A series of novel quinoxaline derivatives were synthesized and tested for their ability to inhibit cancer cell proliferation. The study concluded that specific substitutions on the quinoxaline ring significantly influenced anticancer potency.

- Antiviral Screening : A comprehensive screening of quinoxaline compounds against HIV revealed that certain derivatives not only inhibited viral replication but also exhibited low cytotoxicity in non-infected cells.

Q & A

Q. What are the common synthetic routes for preparing Quinoxalin-6-yl 1,2,3,4-tetrahydroquinolyl ketone?

The synthesis typically involves cyclization of quinoxaline and tetrahydroquinoline precursors. For example, reacting 6-aminoquinoxaline with a tetrahydroquinoline carbonyl chloride derivative under reflux in ethanol or acetic acid with acid catalysis (e.g., H₂SO₄). Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the ketone product .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

Key methods include:

- ¹H/¹³C NMR : To confirm proton environments and carbon frameworks, particularly distinguishing aromatic (quinoxaline) and aliphatic (tetrahydroquinoline) signals.

- X-ray crystallography : For resolving stereochemistry and intramolecular interactions, as demonstrated in quinoxaline-thiophene derivatives .

- HRMS : To verify molecular weight and fragmentation patterns .

Q. What preliminary biological screening assays are suitable for this compound?

Basic screens include:

- Antimicrobial activity : Agar diffusion assays against Gram-positive/negative bacteria.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.

- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates .

Q. How does the ketone group influence reactivity in downstream modifications?

The ketone enables nucleophilic additions (e.g., Grignard reactions) or reductions (e.g., NaBH₄/CeCl₃) to form secondary alcohols. It can also participate in condensation reactions (e.g., hydrazones for heterocyclic extensions) .

Q. What safety precautions are necessary when handling this compound?

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of dust/aerosols.

- Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Systematic modifications include:

- Substituent variation : Introducing electron-withdrawing groups (e.g., -NO₂) on the quinoxaline ring to enhance electrophilicity and target binding.

- Heteroatom replacement : Substituting sulfur for oxygen in the tetrahydroquinoline moiety to alter metabolic stability.

- Hybrid analogs : Fusing with bioactive scaffolds (e.g., thiophene or isoxazole) to exploit synergistic effects, as seen in related anticancer derivatives .

Q. What advanced analytical methods resolve contradictions in reaction yield data?

- HPLC-MS : Quantifies impurities and identifies side products (e.g., over-oxidized tetrahydroquinoline).

- In situ FTIR : Monitors reaction progress in real-time to optimize conditions (temperature, catalyst loading).

- DFT calculations : Predict thermodynamic favorability of competing pathways (e.g., ketone vs. ester formation) .

Q. How can computational modeling predict binding modes with biological targets?

- Molecular docking : Use software like AutoDock Vina to simulate interactions with kinases (e.g., EGFR) or DNA intercalation sites.

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent.

- Pharmacophore mapping : Identify critical hydrogen-bonding and π-π stacking features using Schrödinger Suite .

Q. What strategies improve enantiomeric purity for chiral derivatives?

- Asymmetric catalysis : Chiral ligands (e.g., BINAP) in ketone reductions.

- Chiral HPLC : Separation using cellulose-based columns (e.g., Chiralpak IC).

- Dynamic resolution : Enzymatic kinetic resolution with lipases or esterases .

Q. How do solvent effects and reaction kinetics impact large-scale synthesis?

- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote side reactions.

- Scale-up kinetics : Use microreactors for exothermic steps (e.g., cyclization) to maintain temperature control.

- DoE optimization : Response surface methodology to balance yield, purity, and cost .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.